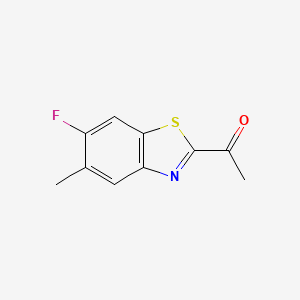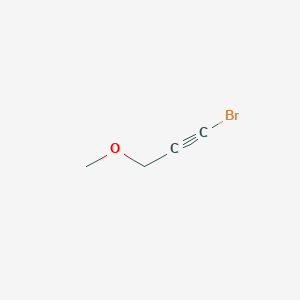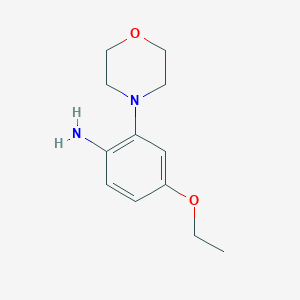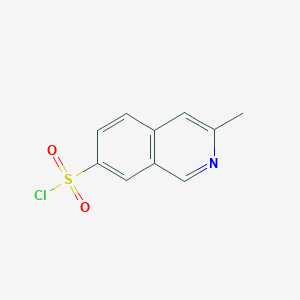![molecular formula C19H24F6NP B12091648 3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate CAS No. 545387-09-5](/img/structure/B12091648.png)
3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate: is a chemical compound with a complex structure that belongs to the class of organic compounds known as indoles. This compound is characterized by its unique molecular structure, which includes a benzene ring fused to an indole ring, with additional butyl and trimethyl substituents. The hexafluorophosphate anion is often used to stabilize the cationic form of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate typically involves the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The resulting product is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate is used as a precursor for the synthesis of various indole derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is often used in imaging studies to track the movement of molecules within cells.
Industry: In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its unique structure allows for the creation of vibrant and stable colors.
Wirkmechanismus
The mechanism of action of 3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, altering their structure and function. These interactions can lead to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium hydroxide
- 3-Butyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide
Comparison: Compared to similar compounds, 3-Butyl-1,1,2-trimethyl-1h-benz[e]indolium hexafluorophosphate is unique due to the presence of the hexafluorophosphate anion, which enhances its stability and solubility in various solvents. This makes it more versatile for use in different applications, particularly in biological and industrial settings.
Eigenschaften
CAS-Nummer |
545387-09-5 |
|---|---|
Molekularformel |
C19H24F6NP |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
3-butyl-1,1,2-trimethylbenzo[e]indol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C19H24N.F6P/c1-5-6-13-20-14(2)19(3,4)18-16-10-8-7-9-15(16)11-12-17(18)20;1-7(2,3,4,5)6/h7-12H,5-6,13H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
MRUUCLUBQISQTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)
![2-(4-hydroxyphenyl)ethyl 7-methyl-6-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12091591.png)







![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)

![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)


